1,1'-(But-1-ene-3,4-diyl)dibenzene
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Overview
Description
3,4-Diphenyl-1-butene is an organic compound with the molecular formula C16H16 It consists of a butene backbone with phenyl groups attached to the third and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diphenyl-1-butene can be synthesized through the benzylation of allylbenzene. In this method, allylbenzene is treated with sodium amide and benzyl chloride in liquid ammonia, resulting in the formation of 3,4-diphenyl-1-butene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,4-diphenyl butanoic acid through ozonolysis.
Reduction: Reduction reactions can modify the double bond in the butene backbone.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Ozonolysis typically involves ozone (O3) and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3,4-Diphenyl butanoic acid.
Reduction: Various hydrogenated derivatives of 3,4-Diphenyl-1-butene.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
3,4-Diphenyl-1-butene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties is ongoing, particularly in the context of drug development.
Industry: It serves as an intermediate in the synthesis of more complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-1-butene involves its interaction with various molecular targets. The phenyl groups can participate in π-π interactions, while the butene backbone can undergo addition reactions.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-1-butene: Similar structure but with both phenyl groups attached to the first carbon atom.
1-Phenyl-1-butene: Contains only one phenyl group attached to the first carbon atom.
2-Phenyl-1-butene: Phenyl group attached to the second carbon atom.
Properties
CAS No. |
33326-56-6 |
---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-phenylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C16H16/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h2-12,15H,1,13H2 |
InChI Key |
UBLLFZXNOLEKLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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